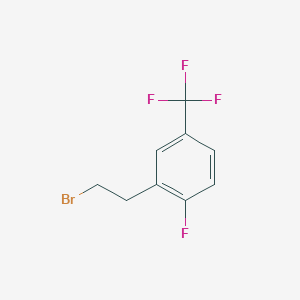

2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene

Übersicht

Beschreibung

“2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3 . It is also known as “1-(2-Bromoethyl)-4-(trifluoromethyl)benzene” or "2-[4-(Trifluoromethyl)phenyl]ethyl bromide" .

Synthesis Analysis

The synthesis of similar compounds, such as (2-Bromoethyl)benzene, involves the reaction of phenethyl alcohol with hydrogen bromide . The reaction is carried out by heating the phenethyl alcohol to 110°C, slowly introducing hydrogen bromide, and allowing the reaction to reflux .Molecular Structure Analysis

The molecular structure of “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” can be represented by the SMILES stringFC(F)(F)C(Br)c1ccccc1 . The molecular weight of the compound is 269.06 . Chemical Reactions Analysis

Benzene derivatives, such as “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene”, can undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms . A common mechanism for these reactions is initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” include a molecular weight of 269.06 , and a refractive index n20/D of 1.487 . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

This compound serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for the creation of potent antimicrobial β-peptidomimetics, which mimic the function of natural peptides. These synthesized compounds exhibit high enzymic stability and low toxicity, making them valuable in developing new medications .

Organic Synthesis

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. It undergoes various reactions, including free radical bromination and nucleophilic substitution, which are fundamental in creating a wide array of organic compounds .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, particularly in designing and synthesizing new drug candidates. Its incorporation into molecular structures can enhance the pharmacokinetic properties of the drugs, such as their absorption, distribution, metabolism, and excretion .

Polymer Research

In the field of polymer science, this compound can be utilized to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the material’s characteristics, such as thermal stability, rigidity, and resistance to solvents .

Materials Science

Materials scientists use this compound to develop new materials with specific desired properties. It can be a precursor to materials that require a degree of fluorination, which can impart properties like increased resistance to degradation or lower surface energies .

Nanotechnology

The compound finds applications in nanotechnology, where it can be used to synthesize nanoscale materials. These materials often exhibit unique properties due to their size and can be used in various high-tech applications, including electronics and photonics .

Environmental Applications

While specific environmental applications of this compound are not widely reported, its derivatives could potentially be used in environmental remediation processes. For example, fluorinated organic compounds are sometimes used to create barriers that prevent the spread of contaminants in groundwater .

Agricultural Research

In agricultural research, the compound could be used to synthesize new agrochemicals. Its structural components might contribute to developing pesticides or herbicides with improved efficacy and reduced environmental impact .

Safety And Hazards

While specific safety and hazard information for “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin irritants, and eye irritants . Proper personal protective equipment should be worn when handling these compounds .

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c10-4-3-6-5-7(9(12,13)14)1-2-8(6)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJVPOCZPAPYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)

amino]-1-ethanol](/img/structure/B1395011.png)

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)

![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)